6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-
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Overview
Description
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This specific compound is a derivative of guanine, one of the four main nucleobases found in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine, as well as alkylating agents, are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Guanine: A naturally occurring purine nucleobase with a similar structure but different functional groups.
Adenine: Another purine nucleobase found in DNA and RNA, differing in its amino group position.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C19H23N5O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-phenylmethoxypropyl] propanoate |
InChI |
InChI=1S/C19H23N5O5/c1-2-15(25)28-10-14(9-27-8-13-6-4-3-5-7-13)29-12-24-11-21-16-17(24)22-19(20)23-18(16)26/h3-7,11,14H,2,8-10,12H2,1H3,(H3,20,22,23,26) |
InChI Key |
NDBIVIKERZTABK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(COCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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